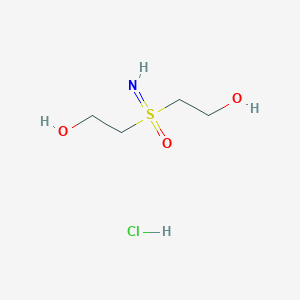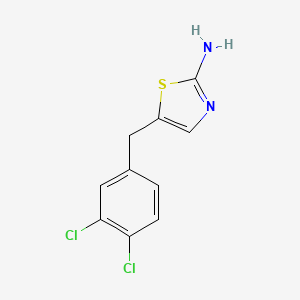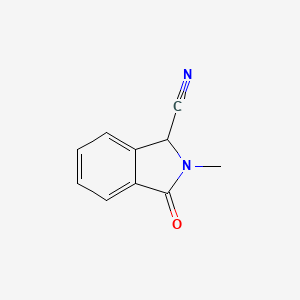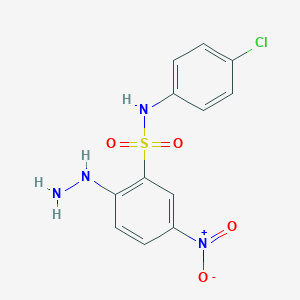![molecular formula C23H18BrN3O2S2 B2532169 3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1795190-10-1](/img/structure/B2532169.png)
3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H18BrN3O2S2 and its molecular weight is 512.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Pyrimidine derivatives, including thieno[3,2-d]pyrimidines, are of significant interest due to their biological activities. The synthesis of these compounds often involves innovative methods to incorporate various functional groups that can enhance their biological efficacy. For example, the synthesis of pyrimido[4,5-b]quinolines and their thio analogues from barbituric acids demonstrates the versatility of pyrimidine derivatives in generating compounds with potential therapeutic importance (R. Nandha kumar et al., 2001). These methodologies can be applied to synthesize a wide range of derivatives, including those related to the specified compound, to explore their biological activities.
Applications in Medicinal Chemistry
The core structure of the compound is reminiscent of frameworks that are widely utilized in drug development. Pyrimidine and quinoline derivatives are extensively studied for their antitumor, antiviral, antibacterial, and enzyme inhibition properties. For instance, the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds highlights the adaptability of pyrimidine cores in developing lead molecules for pharmaceutical industries (Mehul P. Parmar et al., 2023). Similarly, the medicinal chemistry of furanyl- or thienyl-substituted nucleobases and nucleosides showcases the incorporation of pyrimidine rings into bioactive molecules, indicating their significance in targeting various diseases (T. Ostrowski, 2022).
Optoelectronic Materials
Beyond medicinal applications, pyrimidine derivatives find use in optoelectronic materials, such as in the development of organic light-emitting diodes (OLEDs). The synthesis and application of BODIPY-based organic semiconductors, which include pyrimidine rings, illustrate the utility of these compounds in creating advanced materials for electronic devices (B. Squeo et al., 2020).
properties
IUPAC Name |
3-(4-bromophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2S2/c24-16-7-9-17(10-8-16)27-22(29)21-18(11-13-30-21)25-23(27)31-14-20(28)26-12-3-5-15-4-1-2-6-19(15)26/h1-2,4,6-11,13H,3,5,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZZCYHCWKEFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Br)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

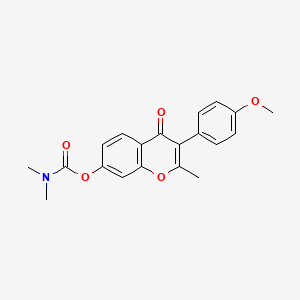
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2532090.png)
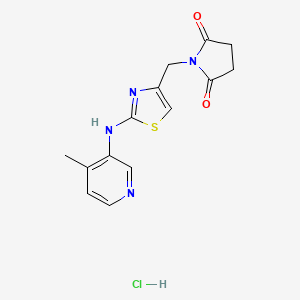
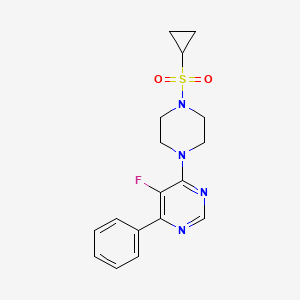
![4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2532093.png)

![(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2532096.png)
![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)


